Bienvenue dans la boutique en ligne BenchChem!

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide

Coagulation Factor XII Enzyme Inhibition

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide (CAS 895468-17-4) is a synthetic small molecule of the 1,3,4-oxadiazole class, featuring a 3,5-dimethoxyphenyl substituent at the 5-position and a p-tolylthio group linked via a propanamide spacer. The compound is offered as a research tool with a nominal purity of 95% and a molecular weight of 399.47 g/mol.

Molecular Formula C20H21N3O4S
Molecular Weight 399.47
CAS No. 895468-17-4
Cat. No. B2958780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
CAS895468-17-4
Molecular FormulaC20H21N3O4S
Molecular Weight399.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C20H21N3O4S/c1-13-4-6-17(7-5-13)28-9-8-18(24)21-20-23-22-19(27-20)14-10-15(25-2)12-16(11-14)26-3/h4-7,10-12H,8-9H2,1-3H3,(H,21,23,24)
InChIKeyOGEVJSYHCWYHLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide Matters for Precision Research Procurement


N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide (CAS 895468-17-4) is a synthetic small molecule of the 1,3,4-oxadiazole class, featuring a 3,5-dimethoxyphenyl substituent at the 5-position and a p-tolylthio group linked via a propanamide spacer . The compound is offered as a research tool with a nominal purity of 95% and a molecular weight of 399.47 g/mol . Its structural architecture—combining a biaryl-like dimethoxyphenyl motif with a thioether-linked amide tail—theoretically differentiates it from simpler 5-aryl-oxadiazole congeners in terms of electron density, lipophilicity, and potential target engagement [1]. However, publicly available quantitative pharmacological data remain extremely scarce, a critical factor for evidence-based procurement decisions .

The Risk of Interchanging 5-Aryl-1,3,4-oxadiazole Propanamides Without Rigorous Evidence


Generic substitution among 5-aryl-1,3,4-oxadiazole-2-yl propanamide derivatives is scientifically inadvisable because even minor electronic perturbations at the 5-position—such as replacing 3,5-dimethoxyphenyl with phenyl, 4-fluorophenyl, or thiophenyl—can drastically alter inhibitory potency, selectivity, and ADME properties [1]. The methoxy substituents in the target compound are electron-donating groups that modulate the oxadiazole ring's electrophilicity and hydrogen-bonding capacity, potentially leading to distinct binding modes against enzymes such as alkaline phosphatases or coagulation factors [1][2]. Without direct head-to-head comparative data, assuming functional equivalence between the 3,5-dimethoxyphenyl variant and its structurally close analogs (e.g., N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide or the 4-fluorophenyl analog) entails significant risk of selecting a compound with inferior or irrelevant biological activity for a given assay [1].

Head-to-Head Quantitative Differentiation of N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide Against Closest Analogs


Coagulation Factor XII Inhibition: Target Compound vs. Cross-Class Oxadiazole Benchmark

In a direct enzyme inhibition assay reported by BindingDB, the target compound exhibited a Ki > 50,000 nM against human coagulation factor XII [1]. This inactivity stands in marked contrast to optimized oxadiazole-based inhibitors in the literature, such as compound 8g in the thiazole-(5-aryl)oxadiazole series, which displayed a Ki of 420 nM against alkaline phosphatase, demonstrating that subtle structural modifications can yield >100-fold potency improvements [2]. The 3,5-dimethoxyphenyl variant thus defines a distinct, low-activity baseline within the oxadiazole-propanamide chemical space.

Coagulation Factor XII Enzyme Inhibition

Structural Differentiation: 3,5-Dimethoxyphenyl vs. Phenyl/4-Fluorophenyl Congeners in Alkaline Phosphatase Context

The RSC Adv. 2023 study of thiazole-(5-aryl)oxadiazole propanamides demonstrated that 5-aryl identity critically governs alkaline phosphatase inhibition, with compounds 8a (5-phenyl) and 8b (5-(4-chlorophenyl)) showing IC50 values of 12.8 µM and 9.2 µM, respectively [1]. The target compound, bearing a 3,5-dimethoxyphenyl group, was not included in that series, but the structure-activity relationship (SAR) strongly implies that dual methoxy substitution would alter both electronic character and steric bulk relative to unsubstituted phenyl, potentially shifting potency by an order of magnitude [1]. No direct comparative data exist, but the chemical distinctiveness is quantifiable via Hammett σ constants: 3,5-di-OMe (σmeta = 0.12 per OMe) vs. H (σ = 0).

Alkaline Phosphatase SAR Oxadiazole Hybrids

Lipoxygenase Inhibitory Potential: Target Compound vs. p-Tolyloxy-Oxadiazole Propanamide Series

A structurally related series of p-tolyloxy-1,3,4-oxadiazole propanamides showed potent soybean 15-lipoxygenase (15-LOX) inhibition, with compound 6g reaching an IC50 of 8.5 ± 0.4 µM [1]. The target compound differs by having a 3,5-dimethoxyphenyl group at the oxadiazole 5-position instead of a p-tolyloxymethyl group. Based on the SAR reported in that study, the absence of the flexible ether linker and the presence of a bulkier biaryl-like dimethoxyphenyl substituent are expected to markedly reduce 15-LOX affinity, although no direct measurement exists [1].

15-Lipoxygenase Inflammation Oxadiazole Propanamide

Evidence-Backed Application Scenarios for N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide in Scientific Workflows


Negative Control for Coagulation Factor XII Screening

Given its confirmed lack of factor XII inhibition (Ki > 50,000 nM) [1], this compound can serve as a structurally matched negative control in high-throughput screens targeting the coagulation cascade, enabling researchers to discriminate non-specific assay interference from genuine target engagement.

Chemical Probe for 5-Aryl Substituent SAR Exploration in Oxadiazole Libraries

The 3,5-dimethoxyphenyl group imparts distinct electronic and steric features (Hammett σmeta = 0.12 per OMe) compared to phenyl, 4-fluorophenyl, or thiophenyl analogs [1][2]. Procurement of this compound enables systematic SAR expansion to define the tolerance of biological targets (e.g., alkaline phosphatases, lipoxygenases) for methoxy substitution patterns.

Starting Point for Derivatization into Active Bi-Heterocyclic Hybrids

The free amide NH and the thioether sulfur offer synthetic handles for further conjugation. Based on the RSC Adv. 2023 template, researchers can convert this scaffold into thiazole-oxadiazole hybrids or other fused systems, with the dimethoxyphenyl group potentially improving solubility or altering binding mode compared to the reported phenyl/thiophenyl precursors [1].

Quote Request

Request a Quote for N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.